molecular formula C22H27NO2 B3048434 N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 168893-04-7

N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B3048434
CAS RN: 168893-04-7
M. Wt: 337.5 g/mol
InChI Key: NSGRBUYEPGOGRA-UHFFFAOYSA-N
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Description

  • Structure : It consists of a spirocyclic core with two benzyl groups and a dioxaspirodecane ring system .

Molecular Structure Analysis

  • The overall structure contributes to its stability and reactivity .

Chemical Reactions Analysis

  • Ring Opening : Cleavage of the dioxaspirodecane ring under specific conditions .

Physical And Chemical Properties Analysis

  • Stability : Stable under standard conditions .

Scientific Research Applications

Synthesis and Chemical Applications

N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine is a versatile compound in organic synthesis. It serves as a bifunctional synthetic intermediate in the creation of various organic chemicals. These include pharmaceutical intermediates, liquid crystals, and insecticides. A notable synthesis method involves using 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane as a raw material, leading to improved yield and reduced reaction time under optimized conditions (Zhang Feng-bao, 2006).

In Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine are explored for potential therapeutic applications. For example, a family of melatonin-N,N-dibenzyl(N-methyl)amine hybrids has shown promise in the treatment of Alzheimer's disease due to their neurogenic, antioxidant, cholinergic, and neuroprotective properties. These compounds promote the maturation of neural stem cells into neurons and protect against mitochondrial oxidative stress (Beatriz López-Iglesias et al., 2014).

In Material Science and Environmental Applications

N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine has been used in material science, particularly in the development of polymers with specific functionalities. For instance, a derivative of this compound was used to create a calix[4]arene-based polymer, which demonstrated high efficiency in removing water-soluble carcinogenic azo dyes and aromatic amines. This application is significant for environmental remediation and detoxification processes (E. Akceylan et al., 2009).

Safety And Hazards

  • Environmental Impact : Unknown; dispose of properly .

Future Directions

: Sigma-Aldrich Product Page

properties

IUPAC Name

N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-3-7-19(8-4-1)17-23(18-20-9-5-2-6-10-20)21-11-13-22(14-12-21)24-15-16-25-22/h1-10,21H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGRBUYEPGOGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N(CC3=CC=CC=C3)CC4=CC=CC=C4)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621454
Record name N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine

CAS RN

168893-04-7
Record name N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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